molecular formula C20H21NO5S B124326 rac Duloxetine 3-Thiophene IsoMer Oxalate CAS No. 116817-28-8

rac Duloxetine 3-Thiophene IsoMer Oxalate

Cat. No.: B124326
CAS No.: 116817-28-8
M. Wt: 387.5 g/mol
InChI Key: LDKLJPXLAAGCEL-UHFFFAOYSA-N
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Description

rac Duloxetine 3-Thiophene Isomer Oxalate: is a chemical compound that serves as a stable isotope of Duloxetine. Duloxetine is a well-known antidepressant that functions as a serotonin-norepinephrine reuptake inhibitor. The compound this compound is used primarily in scientific research, particularly in the fields of chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Duloxetine 3-Thiophene Isomer Oxalate involves multiple steps, including the preparation of intermediate compoundsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. Quality control measures are stringent to ensure the consistency and reliability of the compound for research purposes .

Chemical Reactions Analysis

Types of Reactions: rac Duloxetine 3-Thiophene Isomer Oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .

Scientific Research Applications

rac Duloxetine 3-Thiophene Isomer Oxalate is extensively used in scientific research, including:

Mechanism of Action

The mechanism of action of rac Duloxetine 3-Thiophene Isomer Oxalate is similar to that of Duloxetine. It inhibits the reuptake of serotonin and norepinephrine by binding to their respective transporters. This increases the levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating symptoms of depression. The compound also interacts with various molecular targets and pathways involved in neurotransmission .

Comparison with Similar Compounds

Uniqueness: rac Duloxetine 3-Thiophene Isomer Oxalate is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. Its structural modifications also provide insights into the structure-activity relationships of serotonin-norepinephrine reuptake inhibitors .

Properties

IUPAC Name

N-methyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS.C2H2O4/c1-19-11-9-17(15-10-12-21-13-15)20-18-8-4-6-14-5-2-3-7-16(14)18;3-1(4)2(5)6/h2-8,10,12-13,17,19H,9,11H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKLJPXLAAGCEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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